2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide
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Overview
Description
2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H15NO2S It is characterized by the presence of a cyclohexene ring attached to an ethane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide typically involves the reaction of cyclohexene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohex-1-en-1-yl)ethane-1-sulfonyl chloride
- N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
2-(Cyclohex-1-en-1-yl)ethane-1-sulfonamide is unique due to its specific structural features, such as the cyclohexene ring and the sulfonamide group. These features confer distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the sulfonamide group allows for specific interactions with enzymes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H15NO2S |
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Molecular Weight |
189.28 g/mol |
IUPAC Name |
2-(cyclohexen-1-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H15NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H2,9,10,11) |
InChI Key |
KLQLKKHDTHSDBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCS(=O)(=O)N |
Origin of Product |
United States |
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